molecular formula C8H13N3O B13176204 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine

Cat. No.: B13176204
M. Wt: 167.21 g/mol
InChI Key: YUIQTOPHSCSQMT-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine is a small organic molecule featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a 4-methylimidazole group. Its dihydrochloride salt (CAS: 2126161-60-0) is a versatile scaffold in medicinal chemistry, with a molecular weight of 240.13 g/mol (C₈H₁₅Cl₂N₃O) and ≥95% purity .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine

InChI

InChI=1S/C8H13N3O/c1-6-4-10-7(11-6)8(9)2-3-12-5-8/h4H,2-3,5,9H2,1H3,(H,10,11)

InChI Key

YUIQTOPHSCSQMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2(CCOC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylimidazole with an oxirane derivative under acidic or basic conditions to form the desired oxolane ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification of Similar Compounds

Similar compounds are categorized based on core structural modifications:

Imidazole-Oxolane Hybrids

3-(1H-Imidazol-2-yl)oxolan-3-amine dihydrochloride

  • Differs by lacking the 4-methyl group on the imidazole ring.
  • Molecular formula: C₇H₁₁N₃O (MW: 169.19 g/mol).
  • The absence of the methyl group reduces steric hindrance and may alter electronic interactions compared to the target compound .
Imidazole-Cycloalkane Hybrids

1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine

  • Replaces the oxolane ring with a cyclobutane.
  • Molecular weight: 224.13 g/mol (C₈H₁₁N₃).
  • The smaller cyclobutane ring may enhance conformational rigidity but reduce solubility .
Imidazole Derivatives with Acidic Moieties

(2E)-3-(4-Methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride Features a propenoic acid chain instead of oxolane. Molecular weight: 188.61 g/mol (C₇H₉ClN₂O₂).

Benzimidazole and Oxadiazole Derivatives

4-(1-Allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

  • Combines benzimidazole and oxadiazole rings.
  • The bulkier benzimidazole and oxadiazole groups may improve target binding affinity but increase molecular weight (MW: 256.27 g/mol) .

Physicochemical and Pharmacological Properties

Data Table: Key Properties of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine and Analogs
Compound Molecular Weight (g/mol) Core Structure Solubility Trends Key Modifications
Target Compound (dihydrochloride) 240.13 Oxolane + imidazole High (salt form) 4-Methyl on imidazole
3-(1H-Imidazol-2-yl)oxolan-3-amine 169.19 Oxolane + imidazole Moderate No methyl group
1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine 224.13 Cyclobutane + imidazole Low (non-polar ring) Cyclobutane substitution
(2E)-3-(4-Methyl-1H-imidazol-2-yl)prop-2-enoic acid 188.61 Propenoic acid + imidazole High (ionizable group) Acidic functional group
4-(1-Allyl-1H-benzimidazol-2-yl)-oxadiazol-3-amine 256.27 Benzimidazole + oxadiazole Low (aromatic bulk) Extended π-system
Pharmacological Insights
  • The target compound’s oxolane ring may enhance metabolic stability compared to linear analogs like propenoic acid derivatives, which are prone to rapid clearance .
  • Cyclobutane-containing analogs (e.g., 1-(4-methylimidazol-2-yl)cyclobutan-1-amine) may exhibit improved blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes an oxolane ring and an imidazole moiety, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C8H12N4O 3 4 Methyl 1H imidazol 2 yl oxolan 3 amine \text{C}_8\text{H}_{12}\text{N}_4\text{O}\quad \text{ 3 4 Methyl 1H imidazol 2 yl oxolan 3 amine }

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine exhibit various antimicrobial activities. The imidazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for developing antimicrobial agents. Studies have shown that derivatives of imidazole can demonstrate significant antibacterial and antifungal activities .

Antitumor Activity

The compound has been investigated for its antitumor potential. Studies have demonstrated that imidazole-containing compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). For instance, similar compounds have shown IC50 values indicating effective cytotoxicity against these cell lines . The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for tumor growth.

Enzyme Inhibition

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine has been utilized in studies focusing on enzyme inhibition. The imidazole group can interact with active sites of enzymes, leading to inhibition. This property is particularly useful in drug design for targeting enzymes involved in disease processes.

The biological activity of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The imidazole moiety can form hydrogen bonds and coordinate with metal ions in enzyme active sites, inhibiting their activity.
  • Cell Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into lipid membranes, potentially leading to membrane destabilization in pathogens.
  • Signal Transduction Pathways : By modulating key signaling pathways, this compound may influence cellular responses to external stimuli, impacting processes such as proliferation and apoptosis.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique aspects of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine relative to other structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethylimidazoleImidazole ringAntimicrobialSimpler structure
Oxolane DerivativesFive-membered ringVaries widelyDiverse applications
Imidazole-based AntiviralsImidazole coreAntiviralTargeted mechanisms

This table illustrates how the dual functionality as both an oxolane and an imidazole derivative may confer distinct biological properties not found in other compounds.

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated the effectiveness of various imidazole derivatives against MCF7 cells, revealing that modifications at the 4-position significantly enhanced cytotoxicity (IC50 = 12 µM) compared to non-substituted analogs .
  • Antimicrobial Activity : Research demonstrated that 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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